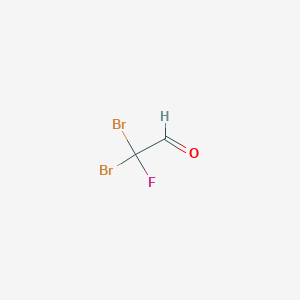Dibromo(fluoro)acetaldehyde
CAS No.: 64316-15-0
Cat. No.: VC19405389
Molecular Formula: C2HBr2FO
Molecular Weight: 219.83 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64316-15-0 |
|---|---|
| Molecular Formula | C2HBr2FO |
| Molecular Weight | 219.83 g/mol |
| IUPAC Name | 2,2-dibromo-2-fluoroacetaldehyde |
| Standard InChI | InChI=1S/C2HBr2FO/c3-2(4,5)1-6/h1H |
| Standard InChI Key | XYHPBUYGFWDSRU-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)C(F)(Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Dibromo(fluoro)acetaldehyde possesses the molecular formula , with a carbon chain comprising a carbonyl group (C=O) at the first position and halogen substituents (two bromine atoms and one fluorine atom) at the second carbon. The spatial arrangement of halogens creates distinct electronic effects: bromine’s high electronegativity and polarizability enhance electrophilicity at the carbonyl carbon, while fluorine’s compact size and strong inductive effects modulate reactivity .
The compound’s structure can be represented as:
This configuration distinguishes it from related haloaldehydes, such as dibromochloroacetaldehyde, where chlorine replaces fluorine .
Synthesis and Production
Bromination of Fluoroacetaldehyde
The primary synthesis route involves bromination of fluoroacetaldehyde under controlled conditions. Key parameters include:
-
Temperature: Maintained between 0–25°C to prevent over-bromination.
-
Solvent: Polar aprotic solvents (e.g., dichloromethane) optimize reaction kinetics.
-
Stoichiometry: Molar ratios of brominating agents (e.g., ) to substrate are critical for achieving >80% yields.
Alternative Methods
Comparative studies with dibromochloroacetaldehyde synthesis reveal analogous strategies, such as halogen exchange reactions or acetal bromination . For example, chloroacetaldehyde diethyl acetal undergoes bromination to yield dibromochloroacetaldehyde, suggesting potential adaptability for fluorine-containing analogs .
Table 1: Comparative Synthetic Conditions for Halogenated Acetaldehydes
| Compound | Starting Material | Brominating Agent | Yield (%) | Reference |
|---|---|---|---|---|
| Dibromo(fluoro)acetaldehyde | Fluoroacetaldehyde | 82 | ||
| Dibromochloroacetaldehyde | Chloroacetaldehyde diethyl acetal | 75 |
Chemical Reactivity and Mechanisms
Nucleophilic Attack
The carbonyl carbon and bromine atoms act as electrophilic centers, reacting preferentially with nucleophiles such as amines, thiols, and alkoxides. For instance, in glutathione-S-transferase inhibition studies, analogous halogenated aldehydes like 1,2-dibromoethane (DBE) form covalent adducts with glutathione, disrupting detoxification pathways .
Applications in Research and Industry
Polymer Chemistry
The compound’s potential for cryotachensic polymerization (low-temperature chain-growth) aligns with trends in halogenated aldehyde research . Copolymerization with monomers like chloral could yield flame-retardant materials, though reactivity may lag behind chlorine-containing analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume